molecular formula C9H12FNO B2575341 2-Fluoro-6-isopropoxyaniline CAS No. 1184820-85-6

2-Fluoro-6-isopropoxyaniline

Cat. No. B2575341
CAS RN: 1184820-85-6
M. Wt: 169.199
InChI Key: RJXAMCTYVUCLDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-isopropoxyaniline, also known as Compound XII, is a chemical compound of the aniline family. It has a molecular formula of C9H12FNO and a molecular weight of 169.2 .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-isopropoxyaniline consists of a benzene ring with a fluorine atom and an isopropoxy group attached to it . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.


Physical And Chemical Properties Analysis

2-Fluoro-6-isopropoxyaniline has a molecular weight of 169.2 . Other physical and chemical properties such as boiling point and density are predicted to be 221.5±20.0 °C and specific values are not available in the current literature .

Scientific Research Applications

Radiopharmaceutical Synthesis

A novel method for preparing carrier-added 6-18F-fluoro-l-DOPA, a radiopharmaceutical used in PET scans for neurologic and oncologic applications, was developed. This method involves an isotopic exchange reaction on a precursor, offering a more efficient and automation-friendly approach compared to traditional electrophilic labeling techniques, resulting in higher specific activity and enantiomeric purity of the l-isomer (Wagner, Ermert, & Coenen, 2009).

Biocatalytic Synthesis

Research into the biocatalytic synthesis of fluorinated compounds has shown the production of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) using E. coli. This approach highlights the potential for developing biosynthetic strategies that incorporate fluorine atoms into organic molecules, providing environmental and safety advantages over chemical methods (Liu, Yuan, Jin, & Xian, 2022).

Photochromism and Material Science

Studies on fluoroalkyl end-capped oligomer/polyaniline and N,N'-diphenyl-1,4-phenylenediamine nanocomposites have demonstrated distinct photochromic behaviors induced by UV-light-responsive titanium oxide nanoparticles. These findings could lead to the development of new materials with reversible color changes, offering applications in smart coatings and photoresponsive materials (Sawada, Tsuzuki-ishi, Kijima, Kawakami, Iizuka, & Yoshida, 2011).

Fluorinated Amino Acids in Proteins

The biosynthetic incorporation of a fluorophore into proteins at defined sites has been achieved, enabling the study of protein structure and dynamics. This strategy involves the use of an amber nonsense codon and an orthogonal tRNA/aminoacyl-tRNA synthetase pair to incorporate dansylalanine, a low-molecular-weight fluorophore, into proteins, facilitating biochemical and cellular studies (Summerer, Chen, Wu, Deiters, Chin, & Schultz, 2006).

Future Directions

Currently, 2-Fluoro-6-isopropoxyaniline is available for research use . Its potential applications and future directions would depend on the results of this research. Given the unique properties of fluorinated compounds, it may find use in a variety of fields, including pharmaceuticals and materials science.

properties

IUPAC Name

2-fluoro-6-propan-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXAMCTYVUCLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-isopropoxyaniline

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